molecular formula C22H48Cl2N2 B13748840 1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)- CAS No. 1241-27-6

1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-

Cat. No.: B13748840
CAS No.: 1241-27-6
M. Wt: 411.5 g/mol
InChI Key: YLDUYUMJGFBOMT-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is a chemical compound with a complex structure. It is a derivative of 1,4-Cyclohexanebis(methylamine), which is known for its applications in various chemical processes. This compound is characterized by the presence of two heptyl groups and two hydrochloride ions, making it a unique and versatile chemical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves several steps. The starting material, 1,4-Cyclohexanebis(methylamine), is reacted with heptyl bromide under basic conditions to introduce the heptyl groups. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature of around 60°C. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products include cyclohexanone derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexanebis(methylamine)
  • 1,3-Cyclohexanebis(methylamine)
  • 1,4-Cyclohexanebis(methylamine), N,N’-bis[p-(dimethylamino)benzyl]-tetrahydrochloride

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- is unique due to the presence of heptyl groups and its dihydrochloride form This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

1241-27-6

Molecular Formula

C22H48Cl2N2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride

InChI

InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H

InChI Key

YLDUYUMJGFBOMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl

Origin of Product

United States

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